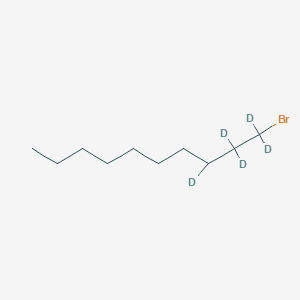

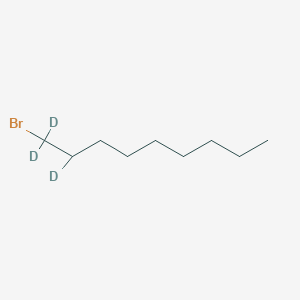

1-Bromo-1,1,2,2,3-pentadeuteriodecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bromoalkanes similar to 1-Bromo-1,1,2,2,3-pentadeuteriodecane typically involves the use of halogenation reactions. For instance, 1-bromododecane can be synthesized from potassium bromide and n-dodecyl alcohol using concentrated sulfuric acid as a catalyst, showcasing the general approach to synthesizing brominated hydrocarbons through halogenation of alcohols under acidic conditions (Heng, 2007).

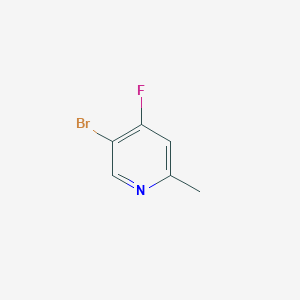

Molecular Structure Analysis

The molecular structure of bromoalkanes, including 1-Bromo-1,1,2,2,3-pentadeuteriodecane, is characterized by the presence of a bromine atom attached to an alkyl chain. The structure and reactivity of a 1-bromoalumole, as an example of brominated compounds, underline the potential of bromoalkanes for functionalization and further chemical transformations (Wasano et al., 2014).

Chemical Reactions and Properties

Bromoalkanes participate in various chemical reactions, including substitution and elimination reactions, due to the presence of the reactive bromine atom. The synthesis and reactivity of 1-bromo-1-lithioethene, for example, demonstrate the utility of bromoalkanes in organic synthesis, where they undergo clean addition reactions with aldehydes and ketones to afford valuable intermediates (Novikov & Sampson, 2005).

Physical Properties Analysis

The physical properties of bromoalkanes, such as 1-Bromo-1,1,2,2,3-pentadeuteriodecane, depend on the molecular weight, degree of bromination, and the presence of deuterium atoms. These properties can influence the compound's boiling point, density, and solubility in organic solvents. Detailed studies on similar compounds provide insights into how these factors affect the physical characteristics of bromoalkanes.

Chemical Properties Analysis

The chemical properties of 1-Bromo-1,1,2,2,3-pentadeuteriodecane, like those of other bromoalkanes, are significantly influenced by the bromine atom, which imparts reactivity towards nucleophilic substitution and elimination reactions. The synthesis and solvolysis of 1-bromobicyclo[1.1.1]pentane highlight the reactivity patterns of brominated compounds under various conditions (Della & Taylor, 1990).

Applications De Recherche Scientifique

Synthesis and Reagent Applications

- 1-Bromo-1,1,2,2,3-pentadeuteriodecane can be used in the synthesis of various compounds. For instance, 1-bromo-1-lithioethene is reported as a practical reagent for the efficient preparation of 2-bromo-1-alken-3-ols, offering moderate to excellent yields. This reagent undergoes clean 1,2-addition with a range of aldehydes and ketones at low temperatures, yielding bromoallylic alcohol adducts with significant potential as synthetic building blocks (Novikov & Sampson, 2003).

Molecular Structure Analysis

- The molecular structures of compounds like 1-bromo-pentaborane(9) have been studied using electron diffraction and computational methods. Such studies highlight the minimal electronic and steric effects of halogen substitution on the borane cage, even when the compound has multiple bromine atoms (Greatrex et al., 2004).

Host-Guest Self-Assembly Studies

- Host-guest self-assemblies involving molecules like 1-bromohexadecane have been explored to understand solvent effects on self-assembly. Such studies utilize scanning tunneling microscopy to observe different morphologies of host-guest systems and the formation of strong halogen bonds between host and guest molecules, indicating the influence of solvent adsorption and guest molecule participation in the self-assembly process (Wu et al., 2018).

Ring Expansion and Chemical Transformations

- Ring expansion processes, like the transformation of 1-bromo-2,3,4,5-tetraethylalumole to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, showcase the insertion of alkyne molecules into Al-C bonds, forming compounds with Br-bridged dimers and nine-membered rings. Such studies also provide insights into the reaction mechanisms and key intermediates, further elucidated by deuterium-labeling experiments and DFT calculations (Agou et al., 2015).

Safety And Hazards

Orientations Futures

There is no specific information available on the future directions of 1-Bromo-1,1,2,2,3-pentadeuteriodecane. However, similar compounds are often used in research to develop new materials and therapeutic agents8.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or scientific literature.

Propriétés

IUPAC Name |

1-bromo-1,1,2,2,3-pentadeuteriodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i8D,9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMSJFSOOQERIO-UQJCUSATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCCCCC)C([2H])([2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,1,2,2,3-pentadeuteriodecane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)

![Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate](/img/structure/B1142580.png)